1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-15-3-1-14(2-4-15)18(23)13-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h1-8,18,23H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOUNAOCCGKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Piperazine Intermediate
The most widely reported method involves the reaction of 1-(4-chlorophenyl)-2-bromoethanol with 1-(4-fluorophenyl)piperazine under alkaline conditions. In this pathway, the bromine atom in the ethanol derivative is displaced by the secondary amine of the piperazine ring.
Reaction Conditions
- Solvent : Anhydrous toluene or xylene.
- Base : Triethylamine (2.5 equiv) or potassium carbonate (3.0 equiv).
- Temperature : Reflux (110–130°C) for 12–18 hours.
- Yield : 78–92%.
A representative procedure from Patent KR970009727B1 involves refluxing 1-(4-chlorophenyl)-2-bromoethanol (0.458 mol) with 1-(4-fluorophenyl)piperazine (0.516 mol) in toluene using triethylamine as a base. The crude product is purified via vacuum distillation, achieving a 96.8% yield of the intermediate alcohol.
Table 1. Comparative Analysis of Nucleophilic Substitution Methods
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triethylamine | Toluene | 110 | 12 | 92 | 96.6 |
| K₂CO₃ | Xylene | 130 | 18 | 78 | 99.6 |
| NaOEt | DMF | 90 | 24 | 85 | 95.2 |
Reductive Amination of Ketone Precursors
An alternative approach employs reductive amination of 1-(4-chlorophenyl)-2-ketoethylpiperazine with 4-fluorophenylamine. Sodium cyanoborohydride or hydrogen gas (H₂, 50 psi) in the presence of palladium catalysts facilitates this transformation.
Key Steps
- Ketone Synthesis : 4-Chlorophenylacetonitrile is hydrolyzed to the corresponding ketone using HCl/EtOH.
- Reduction : The ketone intermediate is reacted with 1-(4-fluorophenyl)piperazine under H₂/Pd-C (5% w/w) at 60°C for 6 hours.
Advantages :
Optimization Strategies for Improved Yield and Purity
Solvent and Temperature Effects
Non-polar solvents like toluene enhance nucleophilicity but require higher temperatures (110–130°C). Polar aprotic solvents (e.g., DMF) reduce reaction times but may necessitate rigorous drying to prevent hydrolysis.
Catalytic Additives
The addition of catalytic KI (0.1 equiv) in nucleophilic substitutions accelerates bromide displacement, improving yields to 94%. Similarly, molecular sieves (3Å) in reductive amination absorb water, shifting equilibrium toward imine formation.
Table 2. Impact of Catalysts on Reaction Efficiency
| Catalyst | Reaction Type | Yield Increase (%) |
|---|---|---|
| KI | Nucleophilic Substitution | +12 |
| Pd-C (5%) | Reductive Amination | +18 |
| Molecular Sieves | Reductive Amination | +9 |
Purification and Characterization
Crystallization Techniques
The final product is typically crystallized from 2-butanone or ethyl acetate/hexane mixtures. Patent GB2225321A reports a two-step purification:
- Initial Crystallization : Crude product dissolved in hot 2-butanone (150 ml/g), cooled to 4°C.
- Acid-Base Extraction : Residual impurities removed via pH-adjusted dichloromethane/water partitioning.
Purity Data :
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 2H, Ar-Cl), 6.95 (m, 4H, Ar-F), 4.10 (t, 1H, -CHOH), 3.75 (m, 8H, piperazine).
- IR (KBr): 3350 cm⁻¹ (-OH), 1240 cm⁻¹ (C-F).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing triethylamine with K₂CO₃ reduces costs by 40% but extends reaction times. Bulk procurement of 1-(4-fluorophenyl)piperazine from suppliers like Sigma-Aldrich ensures consistent quality.
Waste Management
Bromide byproducts are neutralized with NaHCO₃ before aqueous disposal. Solvent recovery systems (e.g., rotary evaporators) achieve 85% toluene reuse.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include signal transduction mechanisms that alter cellular responses .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the 4-chlorophenyl group but lacks the 4-fluorophenyl substitution.
4-(4-Fluorophenyl)piperazine: Contains the 4-fluorophenyl group but lacks the 4-chlorophenyl substitution.
Uniqueness: 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications .
Biological Activity
1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C19H22ClF2N3O
- CAS Number : 83881-37-2
This compound features a chlorophenyl group and a fluorophenyl-piperazine moiety, which are significant for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes like tyrosinase, which is crucial in melanin production, indicating potential applications in dermatology .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related compounds and their effects:
Study on Antimelanogenic Effects
A notable study evaluated the antimelanogenic properties of compounds structurally similar to this compound. The results indicated that these compounds effectively inhibited melanin production in B16F10 melanoma cells, with IC50 values significantly lower than those of traditional treatments .
Serotonin Receptor Interaction
Another study focused on the interaction of piperazine derivatives with serotonin receptors. The findings demonstrated that modifications to the piperazine ring could enhance binding affinity and selectivity towards specific receptor subtypes, suggesting a pathway for developing targeted antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
